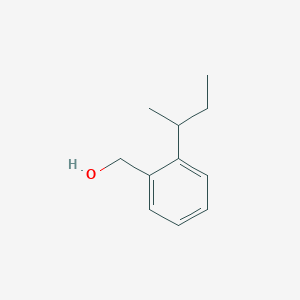

(2-Butan-2-ylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-butan-2-ylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-3-9(2)11-7-5-4-6-10(11)8-12/h4-7,9,12H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHVVQCVGUIASS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=CC=C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic and Kinetic Investigations of 2 Butan 2 Ylphenyl Methanol Transformations

Elucidation of Reaction Pathways for Benzylic Alcohol Functionalization

The functionalization of benzylic alcohols, including (2-Butan-2-ylphenyl)methanol, can proceed through several key reaction pathways. The specific route taken is highly dependent on the reagents, catalysts, and reaction conditions employed.

Common transformations for benzylic alcohols include:

Oxidation: A primary pathway for benzylic alcohols is oxidation to form the corresponding aldehydes or ketones. acs.orgnih.gov For this compound, a secondary alcohol, oxidation yields 2-(butan-2-yl)benzaldehyde. Various oxidizing agents can be used, and the reaction mechanism can be influenced by factors such as the choice of oxidant and the presence of acids or bases. acs.orgrsc.org

Substitution Reactions: The hydroxyl group of benzylic alcohols can be substituted by other functional groups, typically proceeding via an SN1 or SN2 mechanism. The stability of the benzylic carbocation intermediate makes the SN1 pathway favorable, especially in polar protic solvents. gla.ac.ukstackexchange.com The benzylic position's high reactivity is due to the resonance stabilization of the intermediate carbocation or the transition state. gla.ac.uk

C-C Bond Cleavage: Under specific conditions, cleavage of the C(sp²)–C(sp³) bond (the bond between the aromatic ring and the carbinol carbon) can occur. For instance, treatment of benzylic alcohols with reagents like hydroxylamine-O-sulfonic acid can lead to value-added nitrogen-containing compounds through a process involving carbocation rearrangement and subsequent functionalization. nih.gov

Catalytic C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds, offering an efficient route to complex molecules. For benzylic alcohols, this can involve palladium-catalyzed reactions that form new carbon-carbon or carbon-heteroatom bonds. nih.gov

The reactivity of this compound in these transformations is significantly modulated by the presence of the bulky sec-butyl group at the ortho position, which introduces profound steric and electronic effects.

Analysis of Electronic and Steric Effects on Reactivity and Selectivity

The reactivity and selectivity of reactions involving this compound are dictated by a delicate balance between electronic effects, stemming from the properties of the aromatic ring and substituents, and steric effects, dominated by the large sec-butyl group adjacent to the reaction center. wikipedia.org

Steric Effects of Ortho-Substituents on Reaction Rates

The sec-butyl group at the ortho position of this compound exerts a significant steric influence. Steric hindrance occurs when the spatial bulk of a group slows down a chemical reaction by physically impeding the approach of a reagent to the reaction site. wikipedia.org In many cases, such as nucleophilic displacement at the benzylic carbon, the reaction rate for an ortho-substituted benzyl (B1604629) halide is slower than its para-isomer due to this steric hindrance. nih.gov For the oxidation of ortho-substituted benzyl alcohols, a negative regression coefficient for the steric term in correlation analyses indicates that the reaction is subject to steric retardation by the ortho-substituents. asianpubs.org

Conversely, steric acceleration can also be observed. tsijournals.comtsijournals.com This phenomenon can arise if steric strain in the ground state of the molecule is relieved upon moving to the transition state. For example, the solvolysis of the highly hindered 2,4,6-tri-t-butylbenzyl chloride shows an unexpectedly high reactivity, which has been attributed to steric acceleration. cdnsciencepub.com The specific impact—retardation or acceleration—depends on the geometry of the transition state for the particular reaction.

| Reaction Type | Observed Effect of Ortho-Substituent | Probable Influence on this compound |

| Oxidation by Phenyliodoso Acetate (B1210297) | Steric Retardation asianpubs.org | The bulky sec-butyl group would likely hinder the approach of the oxidizing agent, slowing the reaction. |

| Oxidation by Quinolinium Chlorochromate | Steric Acceleration tsijournals.com | Relief of ground-state strain in the transition state could lead to an increased reaction rate. |

| SN2 Substitution | Steric Retardation wikipedia.orgnih.gov | The sec-butyl group would block the backside attack of a nucleophile, significantly slowing the reaction. |

| SN1 Solvolysis | Steric Acceleration cdnsciencepub.com | Release of steric compression during the formation of the planar carbocation could accelerate the reaction. |

Ortho-Steric Hindrance to Solvent Reorganization in Solvolysis

During solvolysis reactions that proceed through an SN1 mechanism, the formation of a carbocation intermediate requires significant reorganization of the surrounding solvent molecules to achieve stabilization. Bulky ortho-substituents can physically impede this necessary solvent reorganization. cdnsciencepub.com

This effect is evident in the activation parameters for the solvolysis of ortho-substituted benzyl chlorides. A less negative entropy of activation (ΔS*) is often observed for ortho-isomers compared to their meta-counterparts. This is rationalized as steric hindrance to the ordering of solvent molecules in the transition state. cdnsciencepub.com Studies on the solvolysis of 2,4,6-tri-t-butylbenzyl chloride further support that the two bulky ortho-t-butyl groups impose severe steric restrictions on the solvation of the transition state. cdnsciencepub.com For this compound, the ortho-sec-butyl group would similarly hinder the solvation of the developing benzylic cation, influencing the kinetics and thermodynamics of its solvolysis reactions.

Interplay of Polar and Steric Effects in Benzylic Systems

Both polar (electronic) and steric effects must be considered to fully understand the reactivity of benzylic systems. scispace.comcdnsciencepub.com The sec-butyl group is electron-donating through induction and hyperconjugation, which stabilizes any positive charge that develops at the benzylic position during a reaction. This electronic effect would favor reactions that proceed through a carbocation-like transition state, such as SN1 solvolysis or certain oxidation reactions. acs.org

However, this electronic stabilization is in direct competition with the steric hindrance imparted by the same group. The dominant factor depends on the specific reaction mechanism.

In reactions where the transition state involves significant positive charge buildup on the benzylic carbon, the electron-donating polar effect is crucial. acs.org

In reactions requiring a nucleophile or reagent to approach the benzylic carbon, steric hindrance often becomes the overriding factor. stackexchange.comasianpubs.org

Correlation analyses, such as the Taft-Ingold equation, are used to dissect these contributions by evaluating separate polar and steric substituent constants. cdnsciencepub.com For reactions of ortho-substituted benzyl alcohols, the rates often correlate with multiparametric equations that include terms for inductive (polar), resonance, and steric effects. asianpubs.orgtsijournals.com

Proton-Coupled Electron Transfer (PCET) Mechanisms in Oxidative Processes

The oxidation of benzylic alcohols often proceeds via a Proton-Coupled Electron Transfer (PCET) mechanism. acs.orgnih.gov PCET is a fundamental process where an electron and a proton are transferred, either concertedly in a single kinetic step or in separate, sequential steps. kyoto-u.ac.jpnih.govdiva-portal.org This pathway avoids the formation of high-energy intermediates that would be generated if only an electron or a proton were transferred initially. diva-portal.org

In the context of oxidizing this compound, a PCET mechanism would involve the transfer of the hydroxyl proton and an electron from the benzylic C-H bond to an oxidant. Studies on analogous systems have shown that PCET pathways can be distinguished from alternative mechanisms like hydrogen atom abstraction (HAA). For instance, PCET reactions often exhibit a more significant response to the electronic effects of ring substituents (a more negative Hammett ρ value) and a smaller primary kinetic isotope effect (KIE) compared to HAA. acs.org

The oxidation of benzyl alcohol derivatives by a Ru(IV)-oxo complex, for example, proceeds via a concerted PCET mechanism. acs.org The mechanism can even be tuned by the presence of acids, shifting from a concerted process to a stepwise electron transfer followed by proton transfer (ET/PT). acs.org Similarly, organic photoredox catalysis can facilitate the oxidation of benzylic alcohols through a unimolecular PCET process, generating an alkoxy radical intermediate. kyoto-u.ac.jprsc.org These findings suggest that the oxidation of this compound is likely to involve a PCET pathway, with the specific nature of the mechanism (concerted vs. stepwise) depending on the oxidant and reaction conditions.

| Mechanistic Parameter | Typical Value for HAA | Typical Value for PCET | Implication |

| Hammett ρ Value | ~ -1 acs.org | > -1 (e.g., -2) acs.org | PCET transition states often have more charge buildup. |

| Kinetic Isotope Effect (kH/kD) | ≥ 5 acs.org | < 5 (e.g., 1.8) acs.org | C-H bond breaking is less exclusively the rate-determining factor in PCET. |

Transition State Analysis for Catalyzed Reactions

Understanding the structure and energy of the transition state is crucial for explaining the rates and selectivity of catalyzed reactions. acs.org For transformations of this compound, transition state analysis, often aided by computational methods like Density Functional Theory (DFT), can provide deep mechanistic insights. escholarship.org

In the copper-catalyzed oxidation of benzyl alcohol, for instance, the calculated free energy of activation (ΔG‡) for the transition state can explain why one catalyst is more efficient than another. mdpi.com Similarly, in enzyme-catalyzed reactions, kinetic isotope effects are used to probe the structure of the transition state. For liver alcohol dehydrogenase, studies suggest that the transition state for benzyl alcohol oxidation can vary from late to more symmetrical depending on the co-substrate used. nih.gov

For any catalyzed reaction involving this compound, the bulky ortho-sec-butyl group would be a defining feature of the transition state geometry.

In metal-catalyzed cross-coupling , the ligand-metal-substrate interactions in the transition state would be heavily influenced by steric clashes with the sec-butyl group, dictating the stereochemical outcome. nih.gov

In acid-catalyzed esterification , the transition state involves a six-membered ring structure, and its stability would be affected by the steric demands of the ortho-substituent. researchgate.net

In zeolite-catalyzed reactions , the confined space within the catalyst pores would interact strongly with the bulky substituent, influencing the stability of intermediates and transition states. escholarship.org

By analyzing these transition states, chemists can rationalize product distributions, understand selectivity, and design more efficient and selective catalysts for the transformation of sterically demanding substrates like this compound. acs.orgnih.gov

Stereochemical Control in the Synthesis and Reactions of 2 Butan 2 Ylphenyl Methanol

Chiral Induction in Asymmetric Synthesis of Benzylic Alcohols

The asymmetric synthesis of benzylic alcohols, such as (2-Butan-2-ylphenyl)methanol, involves the creation of a new stereocenter at the carbinol carbon. Chiral induction is the process by which an existing chiral element influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. In the case of this compound, the inherent chirality of the sec-butyl group can act as a chiral auxiliary, directing the approach of a reducing agent to the prochiral ketone, (2-butan-2-yl)benzaldehyde.

The synthesis of chiral molecules can be broadly categorized into several approaches, including the use of a chiral pool, chiral auxiliaries, or chiral catalysts. acs.org Asymmetric synthesis aims to convert an achiral starting material into a chiral product, ensuring that unequal amounts of stereoisomers are produced. researchgate.net

One common method for synthesizing benzylic alcohols is the asymmetric reduction of the corresponding ketone. Catalytic systems employing transition metals like ruthenium or rhodium with chiral ligands are frequently used. For instance, the Noyori hydrogenation, which uses a Ru-BINAP catalyst, is a powerful tool for the enantioselective reduction of aryl ketones. The ortho-substituent, in this case, the butan-2-yl group, plays a crucial role in the stereochemical outcome by influencing how the substrate docks into the chiral catalyst's active site.

Another strategy involves the use of chiral reagents, such as those derived from lithium aluminum hydride modified with chiral alcohols or amines. ru.nl These reagents create a chiral environment around the hydride source, leading to a facial bias in the reduction of the ketone. The effectiveness of the induction would depend on the specific enantiomer of the butan-2-yl group and the chiral reagent used, potentially leading to matched or mismatched diastereomeric interactions.

The table below illustrates common catalytic systems used for the asymmetric reduction of aryl ketones, which are applicable to the synthesis of this compound from its corresponding benzaldehyde (B42025) or ketone precursor.

| Catalyst System | Reagent | Typical Substrate | Potential Outcome for this compound Synthesis |

| Ru-BINAP | H₂ | Aryl Ketones | High enantioselectivity in the reduction of (2-butan-2-yl)benzoyl precursor. |

| CBS Catalyst (Corey-Bakshi-Shibata) | Borane (BH₃) | Ketones | Enantioselective reduction of the carbonyl group. |

| Chiral Iron Catalysts | Transfer Hydrogenation | Secondary Alcohols | Potential for dynamic kinetic resolution to produce a single diastereomer. scispace.com |

| Chiral Phosphoric Acids (CPAs) | Hantzsch Ester | Imines/Ketones | Can catalyze enantioselective reductions. rsc.org |

Diastereoselective Transformations and Control

When a molecule already contains a stereocenter, the formation of a new stereocenter can result in diastereomers. Diastereoselective transformations aim to control the reaction to favor the formation of one diastereomer over the other. In the synthesis of this compound from a chiral precursor like (R)- or (S)-2-phenylbutane, the existing chiral center in the butan-2-yl group can direct the stereochemical outcome of the alcohol formation.

This substrate-controlled diastereoselectivity is often governed by steric models, such as the Cram, Felkin-Ahn, and Cram-chelation models. For the reduction of a ketone like (2-(S)-butan-2-yl)acetophenone, the Felkin-Ahn model would predict the preferred trajectory of the incoming nucleophile (hydride). The largest group (phenyl) would orient itself anti-periplanar to the incoming nucleophile, and the nucleophile would approach from the less hindered face, leading to a predominant diastereomer.

For example, the reduction of β-enamino esters has been shown to be diastereoselective, where the existing stereocenters guide the approach of the reducing agent. analis.com.my Similarly, the reduction of γ-keto amides with bulky reducing agents like L-Selectride can proceed with high diastereoselectivity due to chelation control, where the lithium ion coordinates to both the carbonyl and a nearby oxygen atom, creating a rigid structure that directs the hydride attack. nih.gov These principles are directly applicable to the diastereoselective synthesis of this compound.

The choice of reducing agent and reaction conditions is critical for maximizing diastereoselectivity.

| Reaction Type | Reagent/Catalyst | Controlling Factor | Expected Outcome for this compound |

| Ketone Reduction | NaBH₄, LiAlH₄ | Felkin-Ahn Model (Steric Control) | Moderate to good diastereoselectivity. |

| Chelation-Controlled Reduction | L-Selectride, Zn(BH₄)₂ | Cram-Chelation Model | Potentially high diastereoselectivity if a chelating group is present. |

| Catalytic Hydrogenation | Pd/C, PtO₂ | Catalyst Surface Interaction | Diastereoselectivity depends on substrate adsorption on the catalyst surface. analis.com.my |

| Superbase-Induced Cyclization | LiDA-KOR | Kinetic vs. Thermodynamic Control | Can lead to highly regio- and diastereoselective ring formations in related systems. d-nb.infomdpi.com |

Enantioselectivity in Benzylic Alcohol Chemistry and its Control

Enantioselectivity refers to the preferential formation of one enantiomer over the other in a chemical reaction. Achieving high enantioselectivity is a primary goal in asymmetric synthesis. google.com For benzylic alcohols, this is most commonly achieved through the asymmetric reduction of a prochiral ketone or the asymmetric addition of a nucleophile to an aldehyde.

Catalytic asymmetric synthesis is a highly efficient method for achieving enantioselectivity. ru.nl Chiral catalysts, which are used in substoichiometric amounts, can generate large quantities of an enantiomerically enriched product. york.ac.uk For the synthesis of this compound, starting from an achiral precursor like 2-bromobenzaldehyde, a key step would be an enantioselective process. For example, an enantioselective addition of a sec-butyl Grignard reagent to 2-formylphenylboronic acid pinacol (B44631) ester, followed by reduction, could establish the two stereocenters with high enantiomeric and diastereomeric control.

Enzymatic resolutions and reactions also offer excellent enantioselectivity. Lipases, for instance, can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two. scispace.com Dynamic kinetic resolution (DKR) combines this enzymatic resolution with in-situ racemization of the starting alcohol, theoretically allowing for a 100% yield of a single enantiomer. d-nb.info A DKR of racemic this compound could be achieved using a lipase (B570770) for enantioselective acylation and a metal catalyst (e.g., based on ruthenium or iron) to racemize the unreacted alcohol enantiomer. scispace.comd-nb.info

Impact of Steric Hindrance from the Butan-2-yl Group on Enantiomeric Excess

Steric hindrance plays a critical role in asymmetric catalysis, often enhancing the enantiomeric excess (ee) of a reaction. The bulky butan-2-yl group at the ortho position of the phenyl ring in this compound significantly influences the stereochemical course of reactions. In asymmetric reductions of the corresponding ketone, this ortho-substituent can force the aryl ring to twist out of the plane of the carbonyl group. acs.org This twisting increases the effective steric bulk of the aryl substituent and can lead to a more pronounced differentiation between the two faces of the ketone by the chiral catalyst, resulting in higher enantioselectivity. acs.orgnih.gov

Studies on the asymmetric transfer hydrogenation (ATH) of ortho-substituted aryl ketones have shown that bulky ortho-substituents can reverse or significantly improve enantioselectivity compared to their para- or meta-substituted counterparts. acs.org This effect is attributed to a change in the preferred substrate-catalyst binding conformation. The bulky ortho-group forces the substrate to adopt a conformation where the smaller substituent on the ketone occupies the more sterically demanding space adjacent to the catalyst's chiral ligand, thereby amplifying the stereochemical communication. acs.org

The following table summarizes the expected impact of the ortho-butan-2-yl group on enantioselectivity in various reactions compared to a less hindered isomer, such as [4-(butan-2-yl)phenyl]methanol.

| Reaction | Catalyst/Reagent | Effect of Ortho-Butan-2-yl Group | Expected Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Chiral Ru or Rh catalyst | Increased steric bulk enhances facial discrimination. acs.org | Potentially very high (>95% ee). |

| Asymmetric Alkylation | Chiral catalyst + Alkylating agent | Steric hindrance can improve the blocking of one face of the enolate. | High ee. |

| Enantioselective C-H Oxidation | Chiral Cu or Mn catalyst | Directs the catalyst to a specific C-H bond and shields one face. chemrxiv.orgrsc.org | Moderate to high ee. |

| Organocatalyzed Additions | Chiral Phosphoric Acid (CPA) | The bulky group can enhance the diastereoselectivity in kinetic resolutions. rsc.org | High ee. |

Enantiomeric Stability of Produced Alcohols Under Reaction Conditions

The enantiomeric stability of the final product is crucial. An enantiomerically enriched alcohol can lose its optical purity through racemization if the reaction conditions are too harsh. Benzylic alcohols are susceptible to racemization, particularly under acidic or certain catalytic conditions, because the benzylic position can stabilize a planar carbocation intermediate. acs.orggoogle.com

The racemization of benzylic alcohols can be catalyzed by solid acid catalysts, such as strongly acidic ion-exchange resins, at temperatures ranging from 20-150°C. google.com This process is thought to occur via a reversible Brønsted acid-catalyzed C–O bond cleavage to form an achiral carbocation, which can then be attacked by a nucleophile (e.g., water) from either face, leading to a racemic mixture. acs.org

In the context of dynamic kinetic resolution (DKR), controlled racemization is desirable. Catalysts based on iron or ruthenium have been developed to efficiently racemize secondary alcohols under relatively mild conditions, allowing them to be coupled with enantioselective enzymatic reactions. scispace.comd-nb.info However, in a standard synthesis or transformation, these conditions must be avoided to preserve the enantiomeric excess of the product. The stability of this compound would need to be considered during purification (e.g., chromatography on silica (B1680970) gel, which can be acidic) and any subsequent reactions to prevent erosion of its optical purity. The bulky ortho-substituent might slightly disfavor the formation of a fully planar carbocation, potentially lending some kinetic stability against racemization compared to less hindered benzylic alcohols.

Computational Chemistry and Theoretical Studies on 2 Butan 2 Ylphenyl Methanol Analogues

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict key structural parameters. For a molecule like (2-tert-butylphenyl)methanol (B1288298), a close analogue, these calculations would reveal bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The bulky ortho-substituent is expected to cause significant steric strain, influencing the orientation of the hydroxymethyl group relative to the phenyl ring.

Electronic properties derived from DFT calculations include the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These properties are crucial for understanding the molecule's reactivity. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The presence of the electron-donating butan-2-yl group at the ortho position would be expected to influence the electron density of the aromatic ring and the reactivity of the benzylic alcohol moiety.

Table 1: Predicted Physicochemical Properties for (2-tert-butylphenyl)methanol, an analogue of (2-Butan-2-ylphenyl)methanol

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 164.24 g/mol | PubChem |

| XLogP3 | 2.7 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

This data is for (2-tert-butylphenyl)methanol and serves as an estimate for the properties of this compound.

Modeling and Prediction of Steric and Electronic Effects on Reactivity

The reactivity of ortho-substituted arylmethanols is a delicate interplay of steric and electronic effects, which can be modeled and predicted using computational methods. The butan-2-yl group in this compound exerts a significant steric hindrance around the benzylic alcohol functional group. This steric bulk can impede the approach of reagents, thereby influencing reaction rates and, in some cases, dictating the reaction pathway. For example, in oxidation reactions, the steric crowding around the carbinol center can make it less accessible to the oxidizing agent. niscpr.res.in

Computational models can quantify these steric effects. Parameters such as Charton's steric parameter (ν) can be used in quantitative structure-activity relationship (QSAR) studies to correlate the size of the ortho-substituent with reaction rates. Studies on the oxidation of ortho-substituted benzyl (B1604629) alcohols have shown that bulky substituents can lead to steric acceleration in certain cases. This is attributed to the relief of steric strain in the transition state as the hybridization of the benzylic carbon changes. niscpr.res.inbibliomed.org

Electronically, the butan-2-yl group is an alkyl group and thus acts as an electron-donating group (EDG) through an inductive effect. This increases the electron density on the aromatic ring, particularly at the ortho and para positions. tsijournals.com However, in the case of this compound, the primary electronic influence is on the reactivity of the hydroxymethyl group and the stability of any intermediates formed during a reaction. For instance, in reactions involving the formation of a benzylic carbocation, the electron-donating nature of the alkyl group would stabilize the positive charge. Computational methods like Natural Bond Orbital (NBO) analysis can be used to calculate atomic charges and understand the electronic distribution within the molecule.

Conformational Analysis of Ortho-Substituted Arylmethanols and their Derivatives

The presence of a bulky ortho-substituent significantly complicates the conformational landscape. Computational studies on para-dialkylbenzenes have highlighted the "conformational explosion" that occurs with increasing alkyl chain length, leading to a complex potential energy surface with numerous low-energy conformers. researchgate.netaip.org A similar complexity is expected for ortho-substituted arylmethanols.

The key dihedral angles that define the conformation of this compound would be the C(aryl)-C(aryl)-C(alkyl)-C(alkyl) and C(aryl)-C(aryl)-C(methanol)-O angles. The rotation around the bond connecting the butan-2-yl group to the phenyl ring and the bond connecting the hydroxymethyl group to the ring will be sterically hindered. Computational methods can be used to perform a systematic conformational search to identify the most stable conformers and to calculate the energy barriers for interconversion between them. Studies on other ortho-substituted systems have shown that intramolecular hydrogen bonding between the hydroxyl group and the ortho-substituent (if it contains a suitable acceptor) can play a crucial role in stabilizing certain conformations. researchgate.net While the butan-2-yl group cannot form a hydrogen bond, its steric interactions will be the dominant factor.

Table 2: Hypothetical Low-Energy Conformers of this compound

| Conformer | Dihedral Angle (C-C-C-O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| A | ~60° | 0.0 | Hydroxymethyl group oriented away from the butan-2-yl group |

| B | ~180° | 1.5 | Hydroxymethyl group in a more sterically crowded orientation |

This table is illustrative and based on general principles of conformational analysis for sterically hindered molecules. Actual values would require specific DFT calculations.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by mapping the potential energy surface that connects reactants, transition states, intermediates, and products. This allows for a detailed understanding of the reaction pathway and the factors that control its rate and selectivity.

For reactions involving this compound analogues, such as oxidation or Grignard reactions, computational studies can identify the structures of the transition states and calculate their energies. The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

In the case of the oxidation of benzyl alcohols, computational studies can help to distinguish between different proposed mechanisms, such as those involving a direct hydride transfer or the formation of an ester intermediate. psu.edu The geometry of the calculated transition state can provide insights into the key interactions that stabilize it. For ortho-substituted systems, the steric bulk of the substituent will be reflected in the transition state geometry.

Similarly, for the Grignard reaction of a related aldehyde, 2-alkylbenzaldehyde, computational studies have investigated the mechanism of nucleophilic addition. These studies have explored the role of the Grignard reagent's aggregation state and the structure of the four-centered transition state. nih.govmit.edu The steric hindrance from the ortho-alkyl group would be expected to influence the trajectory of the incoming nucleophile and thus the stereochemical outcome of the reaction. The identification and characterization of transition states through techniques like frequency calculations (where a transition state has exactly one imaginary frequency) are a hallmark of mechanistic studies in computational chemistry. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (2-tert-butylphenyl)methanol |

| Benzyl alcohol |

| 2-Alkylbenzaldehyde |

Advanced Applications and Derivatization Strategies for 2 Butan 2 Ylphenyl Methanol in Organic Synthesis

Utility as a Chiral Building Block in Complex Molecule Construction

The presence of a stereocenter in the butan-2-yl group renders (2-Butan-2-ylphenyl)methanol a chiral molecule. wikipedia.org This inherent chirality can be exploited in asymmetric synthesis, where enantiomerically pure forms of the alcohol can serve as valuable starting materials or chiral auxiliaries. The synthesis of enantiomerically pure butan-2-ol is a well-established field, often employing enzymatic resolution or separation via chiral chromatography, providing access to both (R)- and (S)-enantiomers. nih.govnih.govresearchgate.net

The strategic placement of the chiral sec-butyl group ortho to the hydroxymethyl group can influence the stereochemical outcome of reactions at the benzylic position or on adjacent functionalities. This steric influence can be harnessed to direct the formation of new stereocenters in a diastereoselective manner. Although specific applications of this compound as a chiral building block are not extensively documented in dedicated studies, its structure is analogous to other chiral alcohols used in the synthesis of complex natural products and pharmaceuticals. acs.org The general principle involves using the chiral scaffold to create a specific three-dimensional environment that favors one reaction pathway over another, leading to a product with high enantiomeric or diastereomeric purity.

Table 1: Potential Chiral Applications

| Application Type | Description | Potential Advantage of this compound |

|---|---|---|

| Chiral Starting Material | The entire molecule is incorporated into the final product, transferring its chirality. | Provides a rigid aromatic core with a defined stereocenter. |

| Chiral Auxiliary | Temporarily attached to a prochiral substrate to direct a stereoselective reaction, then cleaved. | The alcohol moiety allows for ester or ether linkages to substrates. |

| Chiral Ligand | After modification, it can be used to form a complex with a metal catalyst for asymmetric catalysis. | The ortho-substitution can create a specific binding pocket for the metal center. |

Transformations to Other Functional Groups and Scaffolds

The hydroxymethyl group of this compound is a versatile handle for a wide range of chemical transformations, allowing for its conversion into other important functional groups and the construction of diverse molecular scaffolds.

The primary alcohol functionality of this compound can be readily oxidized to form the corresponding aldehyde, (2-butan-2-yl)benzaldehyde, or further oxidized to (2-butan-2-yl)benzoic acid. libretexts.orgwikipedia.org The choice of oxidant and reaction conditions determines the final product. chemguide.co.uk

Partial Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, milder oxidizing agents or specific reaction setups are employed. Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation. wikipedia.org Another common strategy is to use a strong oxidant like a chromium(VI) reagent (e.g., sodium dichromate in acidic solution) but with an excess of the alcohol and to distill the volatile aldehyde as it forms to prevent further oxidation. chemguide.co.ukpassmyexams.co.uk The existence of (2-butan-2-yl)benzaldehyde is confirmed in chemical databases, indicating its accessibility from the parent alcohol. nih.gov

Full Oxidation to Carboxylic Acid: To obtain the carboxylic acid, stronger oxidizing agents are used in excess, and the reaction is typically heated under reflux to ensure the complete conversion of the intermediate aldehyde. chemguide.co.uk Potassium permanganate (B83412) (KMnO₄) or chromic acid (generated from CrO₃ or a dichromate salt with sulfuric acid) are commonly used for this purpose. wikipedia.orgyoutube.com

Table 2: Oxidation Reactions of this compound

| Product | Reagent(s) | Typical Conditions |

|---|---|---|

| (2-Butan-2-yl)benzaldehyde | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |

| (2-Butan-2-yl)benzaldehyde | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂, Room Temperature |

| (2-Butan-2-yl)benzoic Acid | Potassium Permanganate (KMnO₄) | Basic solution, heat, then acid workup |

The benzylic alcohol can undergo various transformations to form ethers or be reductively removed.

Ether Formation: Ethers can be synthesized from this compound, typically via the Williamson ether synthesis. ncert.nic.in In this method, the alcohol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the desired ether. This transformation is useful for introducing a variety of alkyl groups or for protecting the hydroxyl group during subsequent synthetic steps. mdpi.com

Reductive Deoxygenation: The hydroxyl group can be completely removed and replaced with a hydrogen atom. This is typically a two-step process. The alcohol is first converted into a better leaving group, such as a tosylate or a mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting sulfonate ester can then be reduced using a hydride source like lithium aluminum hydride (LiAlH₄) to yield 1-methyl-2-(butan-2-yl)benzene.

Integration into Multi-Component Reaction Systems for Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are powerful tools for generating molecular diversity. rug.nlresearchgate.net The derivatives of this compound, particularly the aldehyde, are well-suited for use in various MCRs.

For instance, (2-butan-2-yl)benzaldehyde can serve as the aldehyde component in well-known MCRs such as:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.

Strecker Reaction: A three-component reaction between an aldehyde, an amine, and cyanide to synthesize α-aminonitriles, which are precursors to amino acids.

Biginelli Reaction: A three-component reaction between an aldehyde, a β-ketoester, and urea (B33335) to form dihydropyrimidinones, a class of compounds with significant pharmaceutical applications.

Mannich Reaction: A three-component aminoalkylation involving an aldehyde, an amine, and an enolizable carbonyl compound. google.com

The sterically demanding ortho-sec-butyl group would likely influence the reactivity and selectivity of these reactions, potentially leading to novel and unique molecular scaffolds. While direct examples utilizing (2-butan-2-yl)benzaldehyde in MCRs are not prevalent in literature, the methodology is broadly applicable to aromatic aldehydes. frontiersin.org

Development of Novel Synthetic Pathways Utilizing the this compound Core

The (2-butan-2-yl)phenyl structural unit can be a central component in the design of new synthetic targets. Synthetic pathways can be developed that build complexity around this core. For example, the benzylic alcohol can be converted to a benzyl (B1604629) halide (e.g., using PBr₃ or SOCl₂) to generate a reactive electrophile. This electrophile can then participate in Friedel-Crafts alkylations or be used to alkylate a wide range of nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the aromatic ring itself can be functionalized. The ortho-sec-butyl group, being an activating, ortho-, para-directing group (though the ortho positions are sterically hindered), can direct further electrophilic aromatic substitution reactions. This allows for the introduction of nitro, halogen, or acyl groups onto the ring, creating highly substituted and complex aromatic systems. cornell.edu

Role as a Precursor in the Synthesis of Related Organic Compounds

This compound serves as a logical and valuable precursor for a range of more complex organic molecules that incorporate the (2-butan-2-yl)phenylmethyl moiety. Its utility as a starting material is demonstrated by analogy with other substituted benzylic alcohols used in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.comwustl.edunih.gov

For example, esterification of the alcohol with various carboxylic acids can produce a library of esters, some of which may have applications as fragrances or bioactive molecules. wikipedia.org The conversion of the alcohol to an amine via methods like the Ritter reaction or reductive amination of the corresponding aldehyde provides access to a class of benzylic amines, which are common substructures in pharmacologically active compounds. The synthesis of butan-2-ylidene benzohydrazides and carbamates from related sec-butylphenyl precursors highlights the interest in this structural family for creating new chemical entities. repec.orggoogle.com

Emerging Research Frontiers and Future Perspectives in 2 Butan 2 Ylphenyl Methanol Chemistry

Development of More Sustainable and Environmentally Benign Synthetic Approaches

The chemical industry is increasingly focused on developing synthetic methods that are both efficient and environmentally friendly. For a molecule like (2-Butan-2-ylphenyl)methanol, this translates to moving away from traditional multi-step syntheses that often involve harsh reagents and generate significant waste.

Future research will likely prioritize the development of catalytic C-H alkylation of phenols using alcohols. This approach offers a direct and atom-economical route to ortho-alkylated phenols, which are precursors to the corresponding benzylic alcohols. For instance, gold-catalyzed Friedel-Crafts-type benzylation of phenols with benzylic alcohols has been shown to produce 1,1-diarylalkanes with high yields under mild conditions. While this specific reaction produces a different class of compounds, the underlying principle of using a catalyst to directly functionalize the phenolic C-H bond with an alcohol is a key area for future development. The regioselectivity of such reactions is a critical factor, with some catalytic systems favoring the ortho-position, which would be essential for the synthesis of this compound precursors. rsc.org

Another promising avenue is the use of photocatalysis . Phenolates, the deprotonated form of phenols, are highly electron-rich and can participate in photocatalytic reactions. The development of photocatalytic systems that can achieve the ortho-alkylation of phenols would provide a sustainable method for synthesizing the precursors to this compound, driven by light as an energy source. rsc.org

Design of Highly Selective and Efficient Catalytic Systems

The design of catalysts that can selectively and efficiently transform this compound and its precursors is a major research frontier. For the synthesis of the precursor phenol, transition-metal catalysts, particularly those based on ruthenium, have shown promise in the ortho-alkylation of phenols with alcohols. rsc.org The challenge lies in designing catalysts that can accommodate the steric bulk of the butan-2-yl group and direct the alkylation specifically to the ortho position.

For the functionalization of the benzylic alcohol itself, research is focused on developing catalysts for a variety of transformations. For example, palladium-catalyzed methoxylation of C-H bonds adjacent to benzazole rings with methanol (B129727) has been demonstrated. thieme-connect.com While the substrate is different, the concept of a transition metal-catalyzed C-O bond formation at a benzylic-type position is relevant. Future catalysts for this compound could be designed to achieve similar selective oxidations or other functionalizations.

The following table summarizes representative catalytic systems that could be adapted or serve as inspiration for the synthesis and functionalization of this compound:

| Catalytic Transformation | Catalyst System (Example) | Potential Application for this compound |

| Ortho-Alkylation of Phenols | Pincer-Ruthenium Complex | Synthesis of the precursor, 2-(butan-2-yl)phenol |

| Friedel-Crafts Benzylation | Gold-based catalyst | Synthesis of diarylalkane derivatives from the precursor phenol |

| C-H Methoxylation | Pd(OAc)₂/PhI(OAc)₂/MeOH | Selective oxidation of the benzylic C-H bond |

Exploration of Novel Reactivity Patterns and Mechanistic Pathways

Understanding the fundamental reactivity of this compound is crucial for unlocking its potential in synthetic chemistry. The ortho-butan-2-yl group can exert significant steric and electronic effects, influencing the reactivity of both the aromatic ring and the benzylic alcohol moiety.

Future research will likely explore radical-mediated reactions . For example, a transition-metal-free radical approach has been developed for the 1,2-alkynyl functionalization of unactivated alkenes. nih.gov Investigating the potential for this compound to participate in or mediate radical reactions could lead to novel synthetic transformations.

Mechanistic studies will be essential to understand and optimize these new reactions. For instance, in palladium-catalyzed C-H functionalization reactions, it has been shown that the reaction can proceed through a radical process, with the C-H bond cleavage being the rate-limiting step. thieme-connect.com Similar detailed mechanistic investigations, likely employing techniques such as kinetic isotope effect studies and in-situ spectroscopy, will be necessary to elucidate the pathways of reactions involving this compound.

Advanced Computational Methodologies for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting and understanding chemical reactivity. For a molecule like this compound, where experimental data may be scarce, computational studies can provide valuable insights.

Future research will leverage DFT calculations to:

Predict Reaction Outcomes: By modeling potential reaction pathways and calculating their activation energies, DFT can help predict the feasibility and selectivity of new synthetic methods.

Elucidate Reaction Mechanisms: Computational studies can provide detailed information about transition states and intermediates, helping to rationalize experimentally observed reactivity. nih.gov

Design Novel Catalysts: DFT can be used to model the interaction of this compound with different catalyst systems, aiding in the design of more efficient and selective catalysts.

For example, computational analyses have been used to understand the mechanism of electrochemical nickel-catalyzed C(sp²)-H functionalization, revealing the key role of reduced nickel complexes. acs.org Similar studies on this compound could predict its behavior in various catalytic cycles.

Scope Expansion for Benzylic Alcohol Functionalization

A major goal in synthetic chemistry is to broaden the range of possible chemical transformations for a given functional group. For this compound, this means developing new methods to functionalize both the benzylic alcohol and the aromatic ring.

Future research will likely focus on:

Late-Stage Functionalization: The development of methods to introduce new functional groups into the molecule at a late stage of a synthetic sequence is highly desirable. This could involve, for example, the palladium-catalyzed functionalization of alkenes and alkynes using removable tethers, a strategy that could potentially be adapted for the controlled functionalization of derivatives of this compound. epfl.ch

Novel Bond Formations: Exploring new types of bond-forming reactions at the benzylic position is another key area. This could include the development of methods for C-N, C-S, or C-P bond formation, expanding the range of accessible derivatives.

Asymmetric Catalysis: For chiral molecules like this compound (if synthesized from a chiral precursor or resolved), the development of enantioselective functionalization methods would be of significant interest, allowing for the synthesis of single-enantiomer products.

The following table outlines potential functionalization reactions that could be explored for this compound, based on advances in the broader field of benzylic alcohol chemistry:

| Functionalization Type | Reagents/Catalysts (Hypothetical) | Potential Product Class |

| Etherification | Phosphines/Acid | α-Alkoxyalkyl derivatives |

| Amination | Nitrogen source/Transition metal catalyst | α-Aminoalkyl derivatives |

| C-H Arylation of the Ring | Aryl halide/Palladium catalyst | Biphenyl derivatives |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Butan-2-ylphenyl)methanol in laboratory settings?

- Methodological Answer : A primary synthesis route involves the reduction of a precursor such as (2-Butan-2-ylphenyl)ketone or a nitro-substituted derivative. For example, catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) under controlled conditions (e.g., inert atmosphere, ethanol solvent) is effective. Reaction monitoring via GC-MS or HPLC ensures intermediate conversion .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the aromatic substitution pattern and hydroxymethyl group. Infrared (IR) spectroscopy identifies O-H and C-O stretches. Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. X-ray crystallography may resolve stereochemical ambiguities .

Q. How can researchers mitigate steric hindrance effects during functionalization of this compound?

- Methodological Answer : The bulky 2-butan-2-yl group adjacent to the hydroxymethyl moiety may hinder nucleophilic substitution. Strategies include using polar aprotic solvents (e.g., DMF), elevated temperatures, or phase-transfer catalysts. Computational modeling (DFT) predicts steric and electronic effects to guide reaction design .

Advanced Research Questions

Q. How can multivariate data analysis optimize reaction conditions for this compound synthesis?

- Methodological Answer : Online monitoring tools like Raman or NIR spectroscopy, combined with chemometric analysis (e.g., PCA or PLS), track reaction progress in real time. This enables dynamic adjustment of parameters (temperature, catalyst loading) to maximize yield and minimize byproducts .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Cross-validate data using standardized protocols (e.g., OECD guidelines). Reproduce experiments under controlled humidity/purity conditions. Apply QSPR (Quantitative Structure-Property Relationship) models to predict properties and identify outliers in literature data .

Q. How does the 2-butan-2-yl group influence the compound’s stability under oxidative conditions?

- Methodological Answer : Accelerated stability studies (e.g., under UV light or varying pH) coupled with LC-MS analysis identify degradation pathways. Compare with analogs (e.g., tert-butyl-substituted methanols) to isolate steric vs. electronic effects. DFT calculations model radical intermediates during oxidation .

Q. What computational approaches predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculates transition-state energies for reactions like esterification or etherification. Molecular docking studies assess interactions with enzyme active sites (e.g., alcohol dehydrogenases). Machine learning models correlate substituent effects with reaction outcomes .

Data-Driven Research Considerations

Q. How can researchers design experiments to address gaps in the mechanistic understanding of this compound’s biological interactions?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O in the hydroxymethyl group) to trace metabolic pathways in vitro. Pair this with knockout cell lines to identify specific enzymes involved. Surface Plasmon Resonance (SPR) quantifies binding affinities for protein targets .

Q. What experimental controls are critical when studying the environmental fate of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.